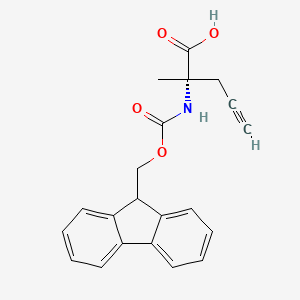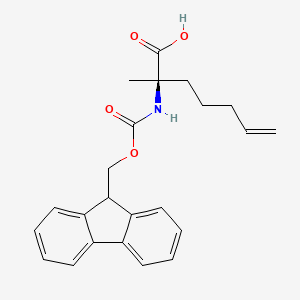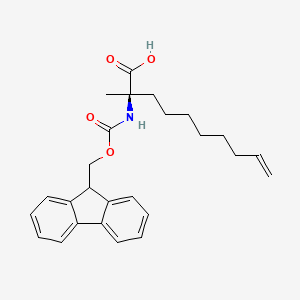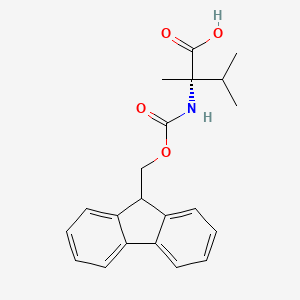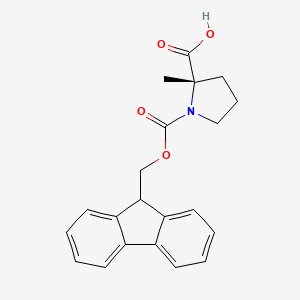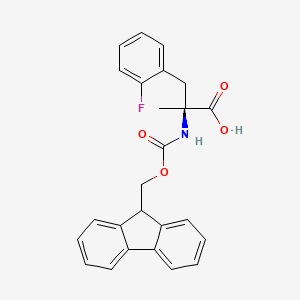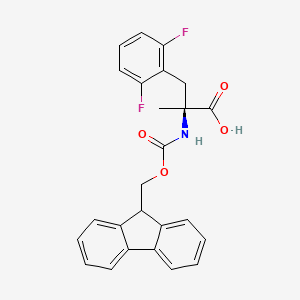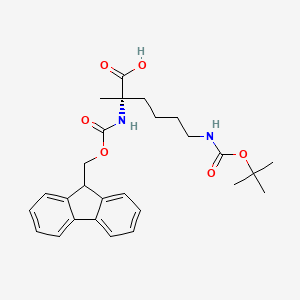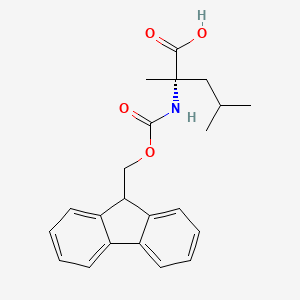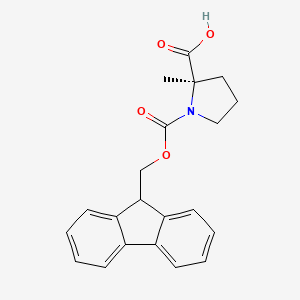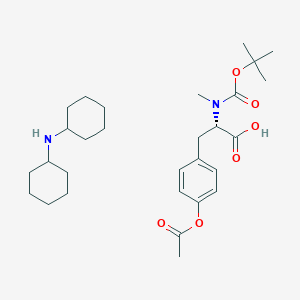
Boc-N-ME-tyr(AC)-OH dcha
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-N-Me-tyr(AC)-OH dcha, also known as Boc-N-Methyl-tyrosine-acetyl-OH, is a synthetic amino acid used in a variety of scientific research applications. It is a derivative of the naturally occurring amino acid tyrosine and is used to study the biochemical and physiological effects of tyrosine and its derivatives.
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Modeling
K. Schwing et al. (2012) explored the intrinsic structural properties of bioactive molecules through molecular beam experiments combined with laser spectroscopy. They investigated isolated tripeptide model systems, including a comparison between Ac-Phe-Tyr(Me)-NHMe and Boc-Phe-Tyr(Me)-NHMe, to analyze β-turns formed independently from the protection groups. This study illustrates the use of Boc-protected peptides for detailed structural analysis and the contribution of such models to understanding peptide conformations (Schwing et al., 2012).
Peptide Synthesis Techniques
Honglin Sun et al. (2011) presented an efficient chemo-enzymatic synthesis approach for endomorphin-1, demonstrating the use of Boc-protected peptides in the synthesis process. The study highlights the integration of enzymatic and chemical methods for peptide assembly, showcasing the role of Boc-protected intermediates in enhancing solubility and facilitating synthesis steps (Sun et al., 2011).
Peptide Nanotechnology
S. Ray et al. (2004) explored the self-assembly of terminally protected acyclic tripeptides into nanotubes, highlighting the importance of Boc-Tyr-Val-Tyr-OMe in forming nanotubular structures through hydrogen-bonded side chains. This research underlines the utility of Boc-protected peptides in the development of nanomaterials and their potential applications in nanotechnology and materials science (Ray et al., 2004).
Computational Biology
Steffen Möller et al. (2014) discussed the role of collaborative development in computational biology through Sprints, Hackathons, and Codefests. While this study does not directly involve Boc-N-ME-tyr(AC)-OH dcha, it exemplifies the interdisciplinary nature of modern scientific research, where computational tools and collaborative efforts significantly contribute to advancements in chemical and biological sciences (Möller et al., 2014).
Biosensors and Diagnostic Tools
Cristina Chircov et al. (2020) reviewed the development of biosensors-on-chip (BoC) systems and their applications in diagnosing diseases such as cancer, infectious diseases, and neurodegenerative disorders. Although not directly related to Boc-N-ME-tyr(AC)-OH dcha, this study emphasizes the importance of chemical and biological sensor technologies in advancing diagnostics and potentially utilizes similar compounds in sensor development (Chircov et al., 2020).
Eigenschaften
IUPAC Name |
(2S)-3-(4-acetyloxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid;N-cyclohexylcyclohexanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6.C12H23N/c1-11(19)23-13-8-6-12(7-9-13)10-14(15(20)21)18(5)16(22)24-17(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h6-9,14H,10H2,1-5H3,(H,20,21);11-13H,1-10H2/t14-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFXLODFGOQLTF-UQKRIMTDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CC(C(=O)O)N(C)C(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)C[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-N-ME-tyr(AC)-OH dcha | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,3,4,5,6-pentafluorophenyl) (2S)-5-[[amino-[(2,2,5,7,8-pentamethyl-4-oxo-3H-chromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate](/img/structure/B613561.png)


